3-(((Benzyloxy)carbonyl)(o-tolyl)amino)propanoic acid
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Overview
Description
3-{(Benzyloxy)carbonylamino}propanoic acid is an organic compound characterized by its complex structure, which includes a benzyloxycarbonyl group, a 2-methylphenyl group, and an amino propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(benzyloxy)carbonylamino}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxycarbonyl Group: This step involves the protection of an amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Introduction of the 2-Methylphenyl Group: This can be achieved through a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of 2-methylphenyl is reacted with a halogenated intermediate.
Formation of the Amino Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{(Benzyloxy)carbonylamino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-{(Benzyloxy)carbonylamino}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{(benzyloxy)carbonylamino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino group. The 2-methylphenyl group can enhance the compound’s binding affinity to its target, while the amino propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-{(Benzyloxy)carbonylamino}propanoic acid
- 3-{(Benzyloxy)carbonylamino}propanoic acid
- 3-{(Benzyloxy)carbonylamino}propanoic acid
Uniqueness
3-{(Benzyloxy)carbonylamino}propanoic acid is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C18H19NO4 |
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Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-(2-methyl-N-phenylmethoxycarbonylanilino)propanoic acid |
InChI |
InChI=1S/C18H19NO4/c1-14-7-5-6-10-16(14)19(12-11-17(20)21)18(22)23-13-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,20,21) |
InChI Key |
KAKNTARFYHYZRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(CCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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